molecular formula C17H20Br2N2 B4957715 (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine

(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine

Cat. No. B4957715
M. Wt: 412.2 g/mol
InChI Key: UTVAUCPOFZEKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPEA is a member of the phenethylamine class of compounds and has a molecular weight of 396.23 g/mol.

Mechanism of Action

The exact mechanism of action of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine is not fully understood. However, it is believed that (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine exerts its effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has been found to act as a serotonin and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has also been found to interact with various receptors in the brain, including the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has been found to exhibit various biochemical and physiological effects. In a study conducted by Lee et al., (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine was found to induce cell cycle arrest and apoptosis in human breast cancer cells. In a study conducted by Zhang et al., (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine was found to inhibit the aggregation of alpha-synuclein, which is associated with Parkinson's disease. In a study conducted by Xu et al., (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine was found to exhibit antidepressant-like effects in mice.

Advantages and Limitations for Lab Experiments

(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to cells or animals. (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine also has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the research of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine. One potential direction is to investigate the potential of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine as a therapeutic agent for the treatment of various diseases, including cancer, depression, and Parkinson's disease. Another potential direction is to investigate the structure-activity relationship of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine and its derivatives to identify compounds with improved efficacy and selectivity. Additionally, further research is needed to fully understand the mechanism of action of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine and its effects on various neurotransmitters and receptors in the brain.

Synthesis Methods

The synthesis of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine involves the reaction of 4-bromo-N-(4-bromophenyl)benzenamine with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then treated with sodium borohydride to obtain (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine. The yield of the reaction is around 50%, and the purity can be improved through recrystallization.

Scientific Research Applications

(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, depression, and Parkinson's disease. In cancer research, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In a study conducted by Lee et al., (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In depression research, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has shown potential as an antidepressant. In Parkinson's disease research, (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has been found to exhibit neuroprotective effects by inhibiting the aggregation of alpha-synuclein, a protein that is associated with Parkinson's disease.

properties

IUPAC Name

N,N'-bis(4-bromophenyl)-N,N'-diethylmethanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Br2N2/c1-3-20(16-9-5-14(18)6-10-16)13-21(4-2)17-11-7-15(19)8-12-17/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVAUCPOFZEKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CN(CC)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine

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